molecular formula C13H13N3OS B2475035 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097914-06-0

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Cat. No. B2475035
CAS RN: 2097914-06-0
M. Wt: 259.33
InChI Key: VBUQIABLAURIIQ-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound containing a pyridine and a pyridazinone ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyridazinones are a class of organic compounds with a pyridazinone skeleton, which consists of a pyridazine bound to a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Characterization

  • A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential for scientific research applications in drug discovery and development (Flefel et al., 2018).
  • The structural characterization of two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles demonstrated unique intermolecular hydrogen bonding patterns and provided insights into the crystal and molecular structures of these compounds (Böck et al., 2020).

Biological Evaluation

  • Pyrimidine, Thiazolopyrimidine, Pyrimidotriazine, and Triazolopyrimidine derivatives synthesized from Pyrimidin-4-one-2-thione showed promising results in biological activity testing, indicating their potential for therapeutic applications (Attaby & Eldin, 1999).
  • The synthesis of spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines and azolo[a]pyrido[2′,3′:5,6]thiopyrano[3,4-d]pyrimidines resulted in compounds with high antifungal and antibacterial activities, showcasing the pharmaceutical research applications of these new ring systems (Dawood, 2005).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of biological targets .

Mode of Action

Pyridazinone derivatives have been reported to exhibit a variety of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects . These activities suggest that the compound may interact with its targets in a way that modulates these physiological processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

A pyridazinone derivative has been reported to have high oral bioavailability , suggesting that this compound may also exhibit favorable pharmacokinetic properties.

Result of Action

The wide range of pharmacological activities associated with pyridazinone derivatives suggests that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

2-(pyridin-2-ylmethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13-7-10-9-18-6-4-12(10)15-16(13)8-11-3-1-2-5-14-11/h1-3,5,7H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUQIABLAURIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=O)N(N=C21)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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